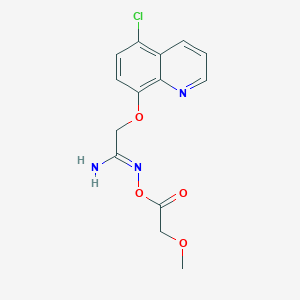
5-Oxopyrrolidin-3-yl (2,6-dichlorophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Oxopyrrolidin-3-yl (2,6-dichlorophenyl)carbamate: is a chemical compound with the following structure:
IUPAC Name: benzyl (R)- (2-oxopyrrolidin-3-yl)carbamate
This compound belongs to the pyrrolidine family, which is a versatile scaffold widely used in medicinal chemistry for developing biologically active molecules . The pyrrolidine ring offers several advantages, including efficient exploration of pharmacophore space, stereogenicity, and three-dimensional coverage due to its non-planarity.
Vorbereitungsmethoden
Synthetic Routes:: The synthesis of 5-Oxopyrrolidin-3-yl (2,6-dichlorophenyl)carbamate involves constructing the pyrrolidine ring from different cyclic or acyclic precursors. Specific reaction conditions and synthetic strategies vary, but the overall goal is to introduce the carbamate group onto the pyrrolidine scaffold.
Industrial Production:: While industrial-scale production methods may not be widely documented for this specific compound, laboratory-scale synthesis typically involves straightforward reactions.
Analyse Chemischer Reaktionen
Reactivity:: 5-Oxopyrrolidin-3-yl (2,6-dichlorophenyl)carbamate can undergo various chemical transformations, including oxidation, reduction, and substitution reactions. Common reagents and conditions depend on the specific reaction type.
Major Products:: The major products formed during these reactions include derivatives of the pyrrolidine ring, such as modified carbamates or other functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:: Researchers explore the compound’s reactivity, stereochemistry, and synthetic versatility. It serves as a building block for designing novel molecules.
Biology and Medicine:: Studies investigate its potential as a drug candidate. Its lipophilic efficiency, kinase selectivity, and pharmacokinetic properties are crucial factors .
Industry:: Applications may include agrochemicals, pharmaceutical intermediates, or materials science.
Wirkmechanismus
The exact mechanism by which 5-Oxopyrrolidin-3-yl (2,6-dichlorophenyl)carbamate exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing biological processes.
Vergleich Mit ähnlichen Verbindungen
Uniqueness:: Highlighting its distinct features compared to similar compounds is essential. Unfortunately, specific analogs are not mentioned in the available literature.
Eigenschaften
CAS-Nummer |
88015-94-5 |
|---|---|
Molekularformel |
C11H10Cl2N2O3 |
Molekulargewicht |
289.11 g/mol |
IUPAC-Name |
(5-oxopyrrolidin-3-yl) N-(2,6-dichlorophenyl)carbamate |
InChI |
InChI=1S/C11H10Cl2N2O3/c12-7-2-1-3-8(13)10(7)15-11(17)18-6-4-9(16)14-5-6/h1-3,6H,4-5H2,(H,14,16)(H,15,17) |
InChI-Schlüssel |
YTFYMIAKWQKCAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CNC1=O)OC(=O)NC2=C(C=CC=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



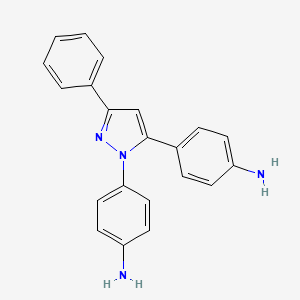
![3-[3-(Trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B12886039.png)
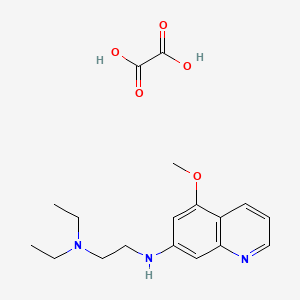
![2-(Difluoromethyl)-7-fluorobenzo[d]oxazole](/img/structure/B12886046.png)
![5-Isoquinolinesulfonamide, N-(2-aminoethyl)-N-[2-(2-thienyl)ethyl]-](/img/structure/B12886048.png)
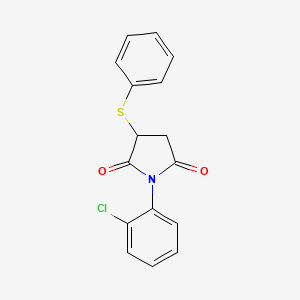
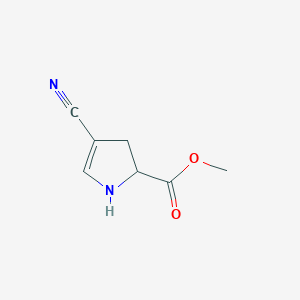
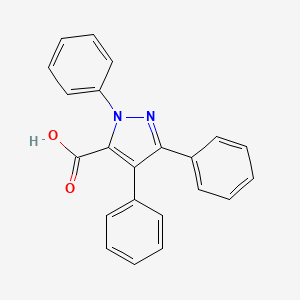

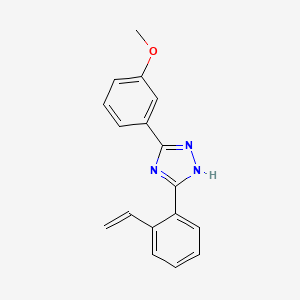
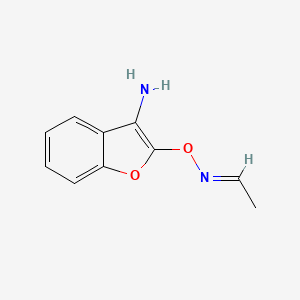
![2-(6-Oxido-6H-dibenzo[c,e][1,2]oxaphosphinin-6-yl)-1,4-phenylene bis(4-aminobenzoate)](/img/structure/B12886090.png)
